molecular formula C16H26N2 B247594 N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine

N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine

Cat. No.: B247594
M. Wt: 246.39 g/mol
InChI Key: DMNFRUBLQLMLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine, also known as PEP-1, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Scientific Research Applications

N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of dopamine receptors in the brain. It has also been investigated for its potential use as a radioligand for imaging studies.

Mechanism of Action

N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine acts as a selective dopamine D1 receptor agonist, which means that it activates dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By activating dopamine receptors, this compound can modulate these functions and potentially treat various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been found to increase the release of dopamine in the striatum, a region of the brain that is involved in motor control and reward processing. It has also been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to study the specific effects of dopamine D1 receptor activation without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary to ensure the safety of lab animals.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine. One area of interest is its potential use as a therapeutic agent for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as a radioligand for imaging studies. This could provide valuable insights into the role of dopamine receptors in various brain functions. Additionally, further studies are needed to investigate the potential long-term effects of this compound on the brain and body.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-amine involves several steps, including the reaction of benzyl chloride with N-methylpiperidine, followed by the addition of isopropylamine. The resulting compound is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-benzyl-N-methyl-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C16H26N2/c1-14(2)18-11-9-16(10-12-18)17(3)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3

InChI Key

DMNFRUBLQLMLAO-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)N1CCC(CC1)N(C)CC2=CC=CC=C2

Origin of Product

United States

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